molecular formula C17H23ClN2O B11974487 N'-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide CAS No. 303084-66-4

N'-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide

Cat. No.: B11974487
CAS No.: 303084-66-4
M. Wt: 306.8 g/mol
InChI Key: OOLAHBAYRHUKRC-UHFFFAOYSA-N
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Description

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide is a chemical compound known for its unique structure and properties It features a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide can be compared with other similar compounds, such as:

    N’-(4-Tert-butylcyclohexylidene)-2-(4-butylphenoxy)acetohydrazide: Similar structure but with different substituents, leading to variations in properties and applications.

    4-Tert-butylcyclohexanone: A precursor in the synthesis of N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide, with distinct chemical properties.

    4-Chlorobenzohydrazide: Another precursor with different reactivity and applications.

Properties

CAS No.

303084-66-4

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-4-chlorobenzamide

InChI

InChI=1S/C17H23ClN2O/c1-17(2,3)13-6-10-15(11-7-13)19-20-16(21)12-4-8-14(18)9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,20,21)

InChI Key

OOLAHBAYRHUKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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